4-Methyl-4-nitroheptanedioic acid

Acid Dissociation Constant pKa Physicochemical Property

4-Methyl-4-nitroheptanedioic acid (CAS 5437-39-8), also known as γ-nitro-γ-methylpimelic acid, is a synthetic, aliphatic, alpha-omega dicarboxylic acid. It features a quaternary carbon at the 4-position substituted with both a methyl (-CH₃) and a nitro (-NO₂) group on a seven-carbon backbone.

Molecular Formula C8H13NO6
Molecular Weight 219.19 g/mol
CAS No. 5437-39-8
Cat. No. B1615841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-nitroheptanedioic acid
CAS5437-39-8
Molecular FormulaC8H13NO6
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(CCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H13NO6/c1-8(9(14)15,4-2-6(10)11)5-3-7(12)13/h2-5H2,1H3,(H,10,11)(H,12,13)
InChIKeyQSVSXKWXZSDWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-nitroheptanedioic Acid (CAS 5437-39-8): A Nitro-Substituted Dicarboxylic Acid Procurement Guide


4-Methyl-4-nitroheptanedioic acid (CAS 5437-39-8), also known as γ-nitro-γ-methylpimelic acid, is a synthetic, aliphatic, alpha-omega dicarboxylic acid. It features a quaternary carbon at the 4-position substituted with both a methyl (-CH₃) and a nitro (-NO₂) group on a seven-carbon backbone [1]. The compound has a molecular weight of 219.19 g/mol and the molecular formula C₈H₁₃NO₆ [1]. Its primary role is as a specialized building block or intermediate in organic synthesis, where the unique combination of functional groups enables specific chemical transformations not possible with simpler dicarboxylic acid analogs [2].

Targeted Synthetic Building Block Nitro-substituted dicarboxylic acid with gem-disubstituted quaternary carbon for specialized transformations.
Acidity and Steric Profile Enhanced acidity and steric hindrance at the 4-position influence reaction selectivity compared to linear diacids.
Crystalline Solid Handling Elevated melting point supports stable storage and ease of use as a research intermediate.

Why 4-Methyl-4-nitroheptanedioic Acid Cannot Be Replaced by Pimelic or Simple Nitro-Diacid Analogs


Generic substitution of 4-methyl-4-nitroheptanedioic acid with other in-class dicarboxylic acids, such as pimelic acid (heptanedioic acid) or 4-nitroheptanedioic acid, is not feasible due to significant, quantifiable differences in their physicochemical properties and reactivity profiles. The introduction of a nitro group at the γ-position dramatically increases the acidity of the molecule compared to its parent diacid [1]. Simultaneously, the presence of the geminal methyl group at the same quaternary carbon center creates a unique steric environment that differentiates its behavior from non-methylated nitro analogs. These structural features directly influence the compound's solubility, acidity, and potential as a precursor, making it a distinct entity for targeted synthetic applications rather than an interchangeable commodity chemical.

Acidity mismatch Pimelic acid and simple nitro analogs have different pKa values; ionization-dependent reactivity and solubility may not transfer directly.
Steric environment difference Unsubstituted or mono-substituted analogs lack the gem-disubstituted quaternary carbon center, potentially altering regio- and stereoselectivity in downstream reactions.
Physicochemical shift Variations in lipophilicity and melting point compared to pimelic acid may affect purification, chromatographic retention, and storage behavior.

Quantitative Differentiation of 4-Methyl-4-nitroheptanedioic Acid from Key Comparators


Enhanced Acidity of 4-Methyl-4-nitroheptanedioic Acid Compared to Parent Pimelic Acid

The introduction of a nitro group at the γ-position of 4-methyl-4-nitroheptanedioic acid significantly increases its acid strength relative to the unsubstituted parent compound, pimelic acid (heptanedioic acid). This effect is quantified by comparing the first acid dissociation constant (pKa1). For 4-methyl-4-nitroheptanedioic acid, the predicted pKa is 3.97±0.10 . In contrast, the experimentally determined pKa1 for pimelic acid is 4.71 [1].

Acid Strength (pKa1)
Context-dependent
Target pKa1 = 3.97±0.10
Pimelic acid pKa1 = 4.71
(ΔpKa1 ≈ -0.74)
Acidity profile may influence ionization, reactivity, and purification conditions.
Predicted vs experimental value; cross-study comparable
Acid Dissociation Constant pKa Physicochemical Property

Comparative Lipophilicity: 4-Methyl-4-nitroheptanedioic Acid Exhibits Lower LogP than Pimelic Acid

The lipophilicity of 4-methyl-4-nitroheptanedioic acid, as indicated by its predicted partition coefficient (LogP), is lower than that of the baseline pimelic acid. The presence of the polar nitro group reduces the compound's affinity for non-polar phases. The predicted ACD/LogP for 4-methyl-4-nitroheptanedioic acid is 0.40 , whereas the LogP for pimelic acid is reported as approximately 0.46 [1].

Lipophilicity (LogP)
Context-dependent
Target ACD/LogP = 0.40
Pimelic acid LogP = 0.46
(ΔLogP ≈ -0.06)
Marginally higher hydrophilicity may affect reverse-phase retention and aqueous solubility.
Predicted value; context-dependent
Lipophilicity LogP Partition Coefficient

Thermal Stability: Higher Melting Point for 4-Methyl-4-nitroheptanedioic Acid

The melting point of 4-methyl-4-nitroheptanedioic acid is reported to be between 114-115 °C . This is a notably higher solid-to-liquid transition temperature compared to pimelic acid, which melts at 103-105 °C [1].

Melting Point
Reported
Target mp = 114–115 °C
Pimelic acid mp = 103–105 °C
(Δmp ≈ +10–12 °C)
Higher crystallinity suggests robust ambient storage and easier handling.
Standard atmospheric pressure; cross-study comparable
Melting Point Thermal Property Solid State

Structural Differentiation: Unique Gem-Disubstituted Quaternary Carbon Center

The core structure of 4-methyl-4-nitroheptanedioic acid contains a quaternary carbon atom at the 4-position, bearing both a methyl and a nitro group. This gem-disubstituted center is absent in comparators like pimelic acid (unsubstituted carbon chain), 4-nitroheptanedioic acid (no methyl group), and 4-methylpimelic acid (no nitro group) [1]. This unique motif introduces distinct steric hindrance and electronic effects, which are known to alter reactivity in subsequent chemical transformations, particularly in reactions sensitive to steric bulk such as esterification or amidation [2].

Molecular Architecture
Class-level
Gem-disubstituted quaternary carbon with –CH₃ and –NO₂ at 4-position
Unique steric and electronic environment enables selective transformations not possible with mono-substituted analogs.
Structural analysis; reactivity data to verify per specific pathway
Molecular Structure Stereoelectronic Effects Reactivity

Targeted Application Scenarios for 4-Methyl-4-nitroheptanedioic Acid Based on Quantified Differentiation


Synthetic Intermediate in Reactions Requiring a Strongly Acidic, Sterically Hindered Dicarboxylic Acid

4-Methyl-4-nitroheptanedioic acid is optimally procured as a key intermediate in multi-step organic syntheses that leverage its unique combination of enhanced acidity (pKa ~3.97) and steric bulk at the 4-position. Its higher melting point (114-115 °C) ensures it is a stable, easy-to-handle solid . The gem-disubstituted quaternary carbon provides a distinct steric and electronic environment [1], making it a valuable building block for constructing complex molecules where regio- or stereoselective control is required during esterification, amidation, or reduction of the nitro group.

Precursor for Nitro-Functionalized Polymers and Dendrimers

The compound's functionality as a nitro-dicarboxylic acid makes it a candidate precursor for specialized polymer synthesis, as indicated by its relevance to the broader class of nitro-substituted dicarboxylic acids used in photopolymerizable polyesters [2]. The presence of two carboxylic acid moieties allows for polycondensation, while the nitro group provides a site for post-polymerization modification or imparts specific properties to the final material. Selection of this specific monomer over other nitro-diacids would be driven by the precise control of polymer chain flexibility and spacing afforded by its seven-carbon backbone and 4-position substituents [1].

Research Tool for Studying the Effect of Nitro and Methyl Groups on Dicarboxylic Acid Physicochemical Properties

This compound serves as a model system for fundamental research into structure-property relationships. Its measured and predicted properties, such as a lower LogP (0.40) compared to pimelic acid (0.46) , provide quantifiable data for computational chemists and physical organic chemists. It can be used to investigate how a gem-disubstituted nitro-alkyl center influences parameters like pKa, LogP, and crystal packing, thereby refining predictive models for a wider range of nitro-aliphatic compounds.

Application
Selection Property
Validation Focus
Specialized synthetic intermediate
Nitro-acid reactivity and steric profile
Reaction selectivity and yield in functional group transformations
Nitro-functionalized polymer precursor
Seven-carbon backbone with 4-position substituents
Polymer chain flexibility and post-polymerization modification
Physicochemical property research model
Predicted and measured pKa, LogP, melting point
Predictive model refinement for nitro-aliphatic diacids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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